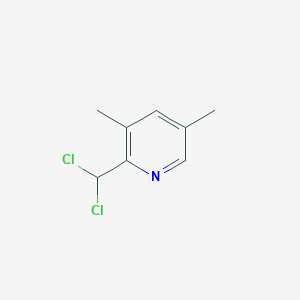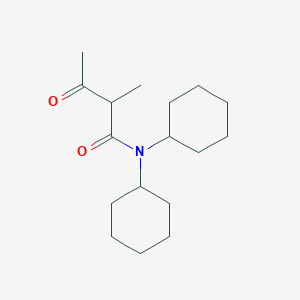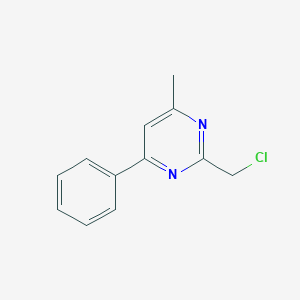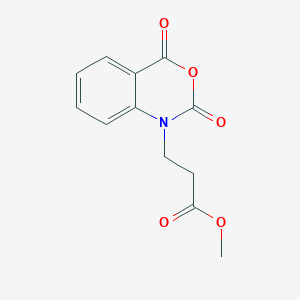
1-(3-Methoxycyclohexa-1,3-dien-1-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxycyclohexa-1,3-dien-1-yl)piperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a methoxy group attached to a cyclohexa-1,3-diene ring, which is further connected to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxycyclohexa-1,3-dien-1-yl)piperidine typically involves the reaction of 1-methoxy-1,3-cyclohexadiene with piperidine under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve a high yield of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate the production of larger quantities, and additional steps may be included to purify the compound and ensure its quality.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxycyclohexa-1,3-dien-1-yl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The methoxy group or other substituents on the cyclohexa-1,3-diene ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-Methoxycyclohexa-1,3-dien-1-yl)piperidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Medicine: Research is ongoing to explore the potential therapeutic applications of the compound, such as its use in drug development and its effects on specific disease pathways.
Industry: The compound may be used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Methoxycyclohexa-1,3-dien-1-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(3-Methoxycyclohexa-1,3-dien-1-yl)piperidine include other piperidine derivatives and methoxy-substituted cyclohexadienes, such as:
- 1-Methoxy-1,3-cyclohexadiene
- 1-Methoxy-1,4-cyclohexadiene
- 2-(4-Methoxycyclohexa-1,4-dien-1-yl)propan-2-ol
Uniqueness
This compound is unique due to its specific structural features, which combine a methoxy-substituted cyclohexa-1,3-diene ring with a piperidine ring. This unique structure imparts distinct chemical and biological properties to the compound, making it valuable for various research applications.
Properties
CAS No. |
88544-11-0 |
|---|---|
Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
1-(3-methoxycyclohexa-1,3-dien-1-yl)piperidine |
InChI |
InChI=1S/C12H19NO/c1-14-12-7-5-6-11(10-12)13-8-3-2-4-9-13/h7,10H,2-6,8-9H2,1H3 |
InChI Key |
XQCROGKLRJNJDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CCCC(=C1)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B14387275.png)




![1-[5-(Hydroxyamino)-3-(hydroxyimino)-3,6-dihydropyrazin-1(2H)-yl]-2-propylpentan-1-one](/img/structure/B14387288.png)
![4,5,6,7-Tetrachloro-2-[(furan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14387290.png)







